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This guide provides an objective comparison of the in vitro and in vivo efficacy of GSK-923295,

a first-in-class allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-

E).[1][2] The data presented is compiled from preclinical studies to offer a comprehensive

overview of its performance, with comparisons to other antimitotic agents where available.

Mechanism of Action
GSK-923295 targets CENP-E, a kinesin motor protein essential for the alignment of

chromosomes at the metaphase plate during mitosis.[3] By binding to an allosteric site on the

CENP-E motor domain, GSK-923295 locks it in a microtubule-bound state, preventing ATP

hydrolysis and inhibiting its motor function.[3][4] This disruption of chromosome congression

activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and

subsequent apoptotic cell death in cancer cells.[3][4]
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Caption: Mechanism of Action of GSK-923295.
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In Vitro Efficacy
GSK-923295 demonstrates potent and broad-spectrum activity against a wide range of human

cancer cell lines.

Biochemical and Cellular Potency
GSK-923295 is a highly potent inhibitor of human CENP-E ATPase activity. It exhibits strong

growth inhibitory effects across numerous cancer cell lines, with a median GI50 value of 32 nM

in a panel of 237 cell lines.[2]

Parameter Value Species Notes

Ki (ATPase Inhibition) 3.2 ± 0.2 nM Human

Uncompetitive with

respect to ATP and

microtubules.[4]

1.6 ± 0.1 nM Canine

Median GI50 32 nM Human
Across a panel of 237

tumor cell lines.[2]

Average Growth IC50 41 nM Human

In a panel of 19

neuroblastoma cell

lines.[4]

Selectivity
A key advantage of GSK-923295 is its high selectivity for CENP-E. In a panel of mitotic human

kinesins, it showed minimal inhibitory activity (<25% at 50 µM) against other kinesins,

suggesting a lower potential for off-target effects compared to less selective antimitotic agents

like microtubule-targeting drugs.[5]

In Vivo Efficacy
GSK-923295 has demonstrated significant antitumor activity in various human tumor xenograft

models in mice.

Monotherapy Efficacy
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Treatment with GSK-923295 has resulted in tumor growth delay, stable disease, and even

tumor regression in a variety of xenograft models.[6]

Tumor Model Dosing Regimen Outcome

Colo205 (Colon)
125 mg/kg, i.p., 3 days/week

for 2 weeks

4 Partial Regressions, 1

Complete Regression.[2]

H-460 (Lung)
125 mg/kg, i.p., 3 days/week

for 2 weeks

Objective Responses (Tumor

Regression).[6]

A549 (Lung)
125 mg/kg, i.p., 3 days/week

for 2 weeks

Objective Responses (Tumor

Regression).[6]

SKOV3 (Ovarian)
125 mg/kg, i.p., 3 days/week

for 2 weeks

Objective Responses (Tumor

Regression).[6]

MCF-7 (Breast)
125 mg/kg, i.p., 3 days/week

for 2 weeks
Stable Disease.[6]

Pediatric Solid Tumors
125 mg/kg, i.p., days 1-3 & 8-

10, repeated day 21

Objective responses in 13 of

35 xenografts, including 9

maintained complete

responses.[7][8]

Comparative In Vivo Efficacy: GSK-923295 vs. Paclitaxel
A direct comparison in a Colo205 colon carcinoma xenograft model showed that GSK-923295
induced significant tumor regression. While paclitaxel also produced regressions, GSK-923295
was noted to have no detectable host toxicity at doses up to 500 mg/kg, whereas paclitaxel

was dosed at its maximum tolerated dose (MTD).[1][2]

Agent Dosing Regimen Outcome (in 5 mice)

GSK-923295
125 mg/kg, i.p., 3 days/week

for 2 weeks

4 Partial Regressions, 1

Complete Regression.[2]

Paclitaxel 30 mg/kg (MTD), i.v., q4dx3
2 Complete Regressions, 2

Partial Regressions.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b607873?utm_src=pdf-body
https://aacrjournals.org/mct/article/13/8/2104/91813/Chemogenetic-Evaluation-of-the-Mitotic-Kinesin
https://www.researchgate.net/figure/Antitumor-activity-of-GSK923295-A-GSK923295-is-a-potent-inhibitor-of-tumor-cell-growth_fig1_41486440
https://aacrjournals.org/mct/article/13/8/2104/91813/Chemogenetic-Evaluation-of-the-Mitotic-Kinesin
https://aacrjournals.org/mct/article/13/8/2104/91813/Chemogenetic-Evaluation-of-the-Mitotic-Kinesin
https://aacrjournals.org/mct/article/13/8/2104/91813/Chemogenetic-Evaluation-of-the-Mitotic-Kinesin
https://aacrjournals.org/mct/article/13/8/2104/91813/Chemogenetic-Evaluation-of-the-Mitotic-Kinesin
https://www.pnas.org/doi/10.1073/pnas.0915068107
https://pubmed.ncbi.nlm.nih.gov/22020315/
https://www.benchchem.com/product/b607873?utm_src=pdf-body
https://www.benchchem.com/product/b607873?utm_src=pdf-body
https://www.benchchem.com/product/b607873?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2851928/
https://www.researchgate.net/figure/Antitumor-activity-of-GSK923295-A-GSK923295-is-a-potent-inhibitor-of-tumor-cell-growth_fig1_41486440
https://www.researchgate.net/figure/Antitumor-activity-of-GSK923295-A-GSK923295-is-a-potent-inhibitor-of-tumor-cell-growth_fig1_41486440
https://pmc.ncbi.nlm.nih.gov/articles/PMC2851928/
https://www.researchgate.net/figure/Antitumor-activity-of-GSK923295-A-GSK923295-is-a-potent-inhibitor-of-tumor-cell-growth_fig1_41486440
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Cell Proliferation Assay (GI50 Determination)

Cell Lines: A panel of 237 human tumor cell lines.

Drug Exposure: Cells were continuously exposed to GSK-923295 for 72 hours.

Method: The growth inhibitory activity (GI50) was determined using a Sulforhodamine B

(SRB) assay.

Data Analysis: The GI50 value, the concentration causing a 50% reduction in the net protein

increase, was calculated.[2]

In Vivo Tumor Xenograft Studies
Animal Model: Nude mice.

Tumor Implantation: Human tumor cell lines (e.g., Colo205) were implanted subcutaneously.

Drug Formulation: GSK-923295 was formulated in 4% N,N-dimethylacetamide

(DMA)/Cremophor (50/50) at pH 5.6.

Drug Administration: GSK-923295 was administered intraperitoneally (i.p.) in two cycles of

three daily injections separated by one week.

Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity.

Responses were categorized as tumor growth delay, stable disease, partial regression, or

complete regression.[2]

Study Setup
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Caption: General workflow for in vivo xenograft studies.

Conclusion
GSK-923295 is a potent and selective inhibitor of CENP-E with broad-spectrum in vitro and in

vivo antitumor activity. Its distinct mechanism of action, targeting a mitotic kinesin rather than

microtubules, may offer a differentiated safety profile, potentially avoiding the neurotoxicity

associated with taxanes.[5] The preclinical data strongly support the continued investigation of

GSK-923295 as a therapeutic agent in oncology.
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[https://www.benchchem.com/product/b607873#comparing-in-vitro-and-in-vivo-efficacy-of-
gsk-923295]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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